1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone
Description
1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
CAS No. |
307544-58-7 |
|---|---|
Molecular Formula |
C14H16N4S |
Molecular Weight |
272.37g/mol |
IUPAC Name |
1-[(E)-(1-methylindol-3-yl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H16N4S/c1-3-8-15-14(19)17-16-9-11-10-18(2)13-7-5-4-6-12(11)13/h3-7,9-10H,1,8H2,2H3,(H2,15,17,19)/b16-9+ |
InChI Key |
KKTLERJOMOCAMC-CXUHLZMHSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=S)NCC=C |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=S)NCC=C |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=S)NCC=C |
solubility |
0.9 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone typically involves the reaction of 1-methylindole-3-carbaldehyde with allylthiourea under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The thiourea group can interact with enzymes and proteins, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone can be compared with other indole derivatives such as:
1-(1H-indol-3-yl)-3-(prop-2-enyl)thiourea: Similar structure but lacks the methylideneamino group.
1-(1H-indol-3-yl)-3-(methyl)thiourea: Similar structure but lacks the prop-2-enyl group.
1-(1H-indol-3-yl)-3-(ethyl)thiourea: Similar structure but has an ethyl group instead of a prop-2-enyl group.
The uniqueness of 1-methyl-1H-indole-3-carbaldehyde N-allylthiosemicarbazone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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